

1-Isopropyl-1H-pyrazol-3-ol physical and chemical properties

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Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazol-3-ol

Cat. No.: B1322980

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An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Isopropyl-1H-pyrazol-3-ol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established principles for the pyrazole class of compounds.

Chemical Identity and Physical Properties

1-Isopropyl-1H-pyrazol-3-ol, with the CAS number 21074-39-5, is a substituted pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][2]}

Table 1: Physical and Chemical Properties of **1-Isopropyl-1H-pyrazol-3-ol**

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O	-
Molecular Weight	126.16 g/mol	-
CAS Number	21074-39-5	[3]
Predicted Density	1.071 ± 0.06 g/cm ³	-
Predicted pKa	8.85 ± 0.70	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

It is important to note that **1-Isopropyl-1H-pyrazol-3-ol** can exist in tautomeric forms, namely the -ol, -one, and zwitterionic forms. The predominant form can be influenced by the solvent and physical state.[4]

Synthesis

While a specific experimental protocol for the synthesis of **1-Isopropyl-1H-pyrazol-3-ol** is not readily available in the literature, a general and widely used method for the synthesis of 1-substituted pyrazol-3-ones is the Knorr pyrazole synthesis, which involves the condensation of a β -ketoester with a hydrazine.[1][5] A plausible synthetic route for **1-Isopropyl-1H-pyrazol-3-ol** would involve the reaction of ethyl acetoacetate with isopropylhydrazine.

Proposed Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

This protocol is adapted from the general Knorr synthesis of pyrazolones.[1]

Materials:

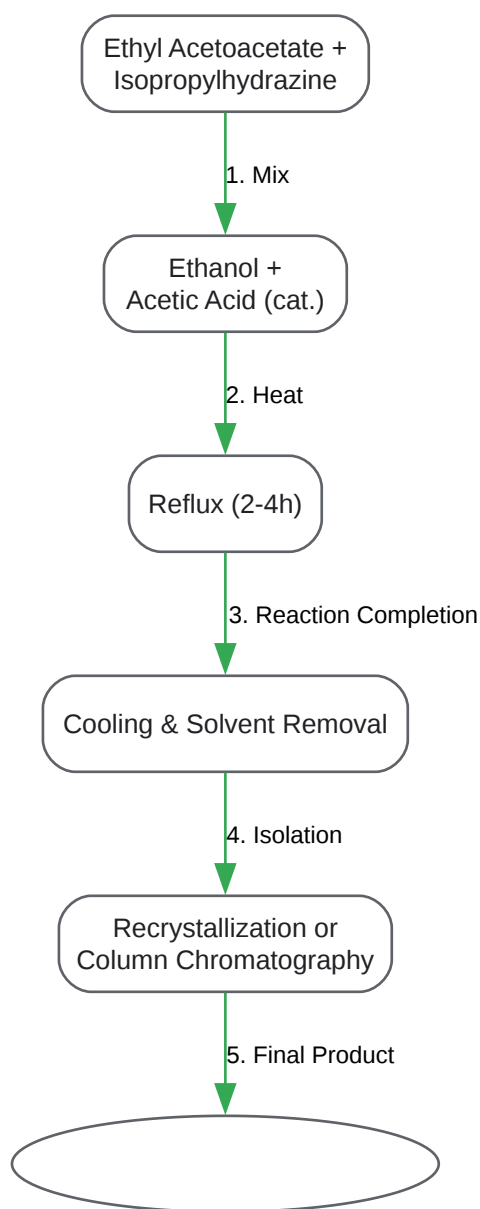
- Ethyl acetoacetate
- Isopropylhydrazine (or its hydrochloride salt)

- Ethanol
- Glacial Acetic Acid (catalyst)
- Water
- Sodium Bicarbonate (for neutralization if using hydrazine salt)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and isopropylhydrazine (1.1 eq) in ethanol.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for **1-Isopropyl-1H-pyrazol-3-ol**



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Caption: Synthetic workflow for the preparation of **1-Isopropyl-1H-pyrazol-3-ol**.

Spectral Data

Experimental spectral data for **1-Isopropyl-1H-pyrazol-3-ol** are not currently available in public databases. The following are predicted key spectral features based on the analysis of similar pyrazole structures.

Table 2: Predicted Spectral Data for **1-Isopropyl-1H-pyrazol-3-ol**

Technique	Predicted Features
^1H NMR	Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH_3 groups), and signals for the protons on the pyrazole ring. The position of the OH proton signal would be solvent-dependent and may be broad.
^{13}C NMR	Resonances for the three carbons of the isopropyl group and the three carbons of the pyrazole ring. The chemical shift of the carbon bearing the hydroxyl group would be characteristic.
IR Spectroscopy	A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretch. C-H stretching vibrations for the isopropyl and pyrazole ring protons around $2850\text{--}3100\text{ cm}^{-1}$. A C=N stretching vibration characteristic of the pyrazole ring around $1500\text{--}1600\text{ cm}^{-1}$.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the pyrazole ring.

Reactivity and Chemical Properties

The chemical reactivity of **1-Isopropyl-1H-pyrazol-3-ol** is dictated by the functional groups present: the pyrazole ring, the hydroxyl group, and the isopropyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The hydroxyl group can be alkylated, acylated, or participate in hydrogen bonding. The tautomeric equilibrium between the pyrazol-3-ol and pyrazol-3-one forms is a key aspect of its chemistry.^[4]

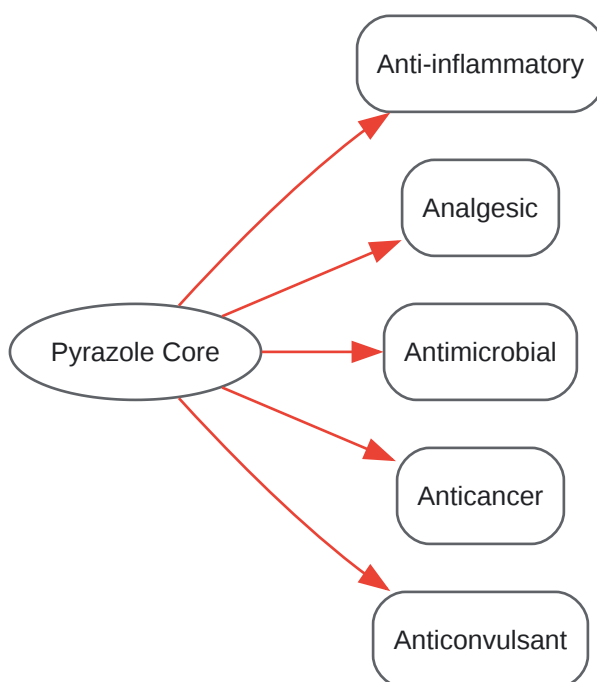
Biological and Pharmacological Context

While no specific biological activities have been reported for **1-Isopropyl-1H-pyrazol-3-ol**, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

- Anti-inflammatory[2][6]
- Analgesic[7]
- Antimicrobial[8]
- Anticancer[6]
- Anticonvulsant[1]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl group at the C3 position of the target compound could impart specific pharmacological properties, making it a candidate for further investigation in drug discovery programs.

Diagram 2: General Pharmacological Activities of the Pyrazole Core



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Caption: Diverse pharmacological activities associated with the pyrazole scaffold.

Conclusion

1-Isopropyl-1H-pyrazol-3-ol is a heterocyclic compound with potential for further research, particularly in the field of medicinal chemistry. While experimental data on its physical and chemical properties are scarce, this guide provides a summary of available predicted data and outlines a plausible synthetic route. The established broad-spectrum biological activity of the pyrazole class of compounds suggests that **1-Isopropyl-1H-pyrazol-3-ol** may possess interesting pharmacological properties that warrant future investigation. Further experimental work is required to fully characterize this compound and explore its potential applications.

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